![molecular formula C21H24N6O3 B5542512 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrimidine derivatives, such as the one , are typically synthesized via nucleophilic substitution reactions, heterocyclization, or palladium-catalyzed coupling processes. For example, derivatives similar to the mentioned compound have been synthesized through reactions involving bromobenzofuran moieties or by condensation processes involving appropriate heterocyclic amines. These methods provide a general basis for the synthesis of complex pyrimidine structures (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives often involves intricate arrangements featuring benzoyl, piperazinyl, and methyl-pyrazol moieties. These structures are elucidated using spectral data and elemental analysis. The arrangement of these groups affects the compound's electronic configuration and chemical reactivity. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, are known for their purine analog characteristics and interact significantly in biochemical reactions due to their structural makeup (Abdelriheem, Zaki, & Abdelhamid, 2017).
Chemical Reactions and Properties
Pyrimidine compounds engage in various chemical reactions, such as cycloadditions, substitutions, and cyclization processes, due to their reactive centers. The presence of the piperazine and dimethoxybenzoyl groups suggests potential reactivity towards electrophiles and nucleophiles. These reactions are fundamental in altering the biological activity and solubility of these compounds (Moukha-Chafiq, Taha, & Lazrek, 2001).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research into pyrimidine derivatives has uncovered their role in the development of new therapeutic agents with anti-inflammatory, analgesic, and anticonvulsant properties. For instance, a study elaborates on the synthesis of novel compounds derived from pyrimidine, which have shown significant activities in these areas, highlighting the compound's potential as a basis for developing new medications (El-Sawy et al., 2014).
Anticancer Potential
Another critical area of application for pyrimidine derivatives is in cancer research. Various synthesized compounds within this chemical class have been evaluated for their antiproliferative effects against different cancer cell lines. One such study describes the synthesis of pyrimidine derivatives with promising anticancer activities, underscoring their potential as chemotherapeutic agents (Abdellatif et al., 2014).
Antiviral Research
The exploration of pyrimidine derivatives extends into antiviral research as well. These compounds have been identified for their selective inhibition against various human enteroviruses, including coxsackieviruses. This specificity offers a pathway to developing targeted antiviral therapies that could combat a range of enteroviral infections (Chern et al., 2004).
Antibacterial and Antifungal Applications
Pyrimidine derivatives have also demonstrated antibacterial and antifungal activities. Research into novel pyrazolo[1,5-a]pyrimidine compounds has revealed their efficacy in inhibiting the growth of various bacterial strains, presenting a foundation for new antibacterial agents (He et al., 2020).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-4-5-27(24-15)20-13-19(22-14-23-20)25-6-8-26(9-7-25)21(28)16-10-17(29-2)12-18(11-16)30-3/h4-5,10-14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKGLNZJKWVVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)
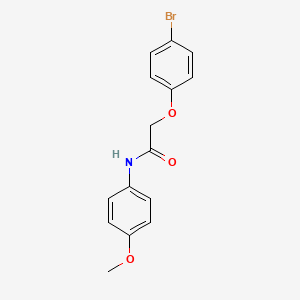
![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)
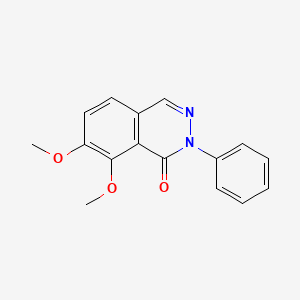
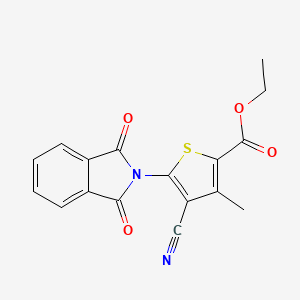
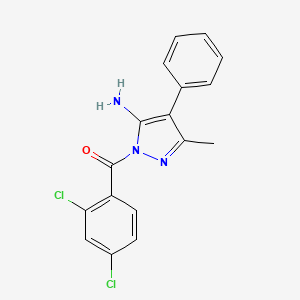
![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
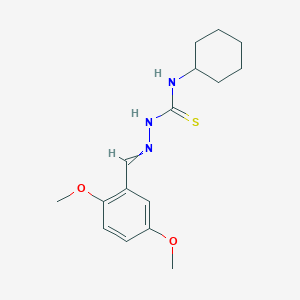
![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)

